Cas no 1946813-60-0 (tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate)

Tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with a tert-butyl ester and an amino functional group, offering versatility as a synthetic intermediate in organic and medicinal chemistry. Its structure features a 4-methoxyphenyl substituent, enhancing stability and influencing electronic properties for targeted reactivity. The tert-butyl ester group provides steric protection, facilitating selective transformations under controlled conditions. This compound is particularly valuable in the synthesis of heterocyclic scaffolds and pharmaceutical precursors, where its amino and carboxylate functionalities enable further derivatization. Its well-defined reactivity profile makes it suitable for applications in drug discovery and fine chemical synthesis.
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate structure
1946813-60-0 structure
Product name:tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
CAS No:1946813-60-0
MF:C15H19N3O3
MW:289.329663515091
MDL:MFCD30378113
CID:5686339
PubChem ID:125725496

tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
    • EN300-22088067
    • 1946813-60-0
    • MDL: MFCD30378113
    • Inchi: 1S/C15H19N3O3/c1-15(2,3)21-14(19)12-9-17-18(13(12)16)10-5-7-11(20-4)8-6-10/h5-9H,16H2,1-4H3
    • InChI Key: GGZFZALADZNJDX-UHFFFAOYSA-N
    • SMILES: O(C(C1C=NN(C2C=CC(=CC=2)OC)C=1N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 289.14264148g/mol
  • Monoisotopic Mass: 289.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 79.4Ų

tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22088067-0.25g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
0.25g
$432.0 2023-09-16
Enamine
EN300-22088067-5.0g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
5g
$1364.0 2023-05-25
Enamine
EN300-22088067-1.0g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
1g
$470.0 2023-05-25
Enamine
EN300-22088067-2.5g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
2.5g
$923.0 2023-09-16
Enamine
EN300-22088067-0.1g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
0.1g
$414.0 2023-09-16
Enamine
EN300-22088067-0.5g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
0.5g
$451.0 2023-09-16
Enamine
EN300-22088067-10.0g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
10g
$2024.0 2023-05-25
Enamine
EN300-22088067-0.05g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
0.05g
$395.0 2023-09-16
Enamine
EN300-22088067-1g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
1g
$470.0 2023-09-16
Enamine
EN300-22088067-5g
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
1946813-60-0
5g
$1364.0 2023-09-16

Additional information on tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Research Brief on tert-Butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 1946813-60-0) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 1946813-60-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief consolidates the latest findings on its synthetic utility, pharmacological relevance, and emerging applications in drug discovery.

Recent studies highlight the role of this pyrazole derivative in the development of kinase inhibitors, particularly targeting JAK and CDK families. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a scaffold for designing selective JAK3 inhibitors, with modifications at the 5-amino position yielding compounds exhibiting sub-micromolar IC50 values. The tert-butyl ester moiety was found to enhance cell permeability while maintaining metabolic stability in hepatic microsome assays.

Structural analyses reveal that the 4-methoxyphenyl group at N1 contributes to π-stacking interactions with aromatic residues in target proteins, as evidenced by X-ray crystallography studies of protein-ligand complexes. Computational docking simulations further support its utility in fragment-based drug design, with the carboxylate group serving as a versatile handle for further derivatization.

In synthetic chemistry, novel microwave-assisted protocols have been developed for the efficient preparation of this intermediate, achieving yields exceeding 85% with reduced reaction times. Green chemistry approaches utilizing biocatalysts for asymmetric transformations of this scaffold have also been reported, addressing the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.

Emerging applications include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where its structural features facilitate linker attachment while maintaining favorable physicochemical properties. Recent patent filings indicate growing commercial interest, with several pharmaceutical companies claiming derivatives of this compound for oncology and inflammatory disease indications.

Ongoing research is exploring the compound's potential in covalent inhibitor design through strategic modification of the 5-amino group. Preliminary results suggest that acrylamide derivatives show promising activity against cysteine-containing targets while maintaining selectivity profiles. These developments position 1946813-60-0 as a valuable building block in modern drug discovery pipelines.

Future directions include structure-activity relationship studies to optimize the scaffold for specific therapeutic targets and the development of continuous flow synthesis methods to enable large-scale production. The compound's balanced lipophilicity (calculated logP ≈ 2.1) and molecular weight (MW = 289.34 g/mol) make it particularly attractive for lead optimization campaigns in fragment-based drug discovery.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.